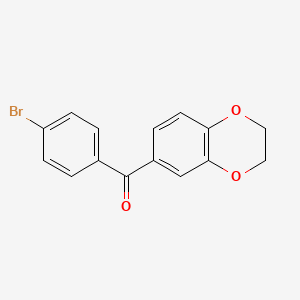

4-Bromo-3',4'-(ethylenedioxy)benzophenone

描述

4-Bromo-3',4'-(ethylenedioxy)benzophenone is a chemical compound that features a bromophenyl group and a dihydro-benzodioxin moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3',4'-(ethylenedioxy)benzophenone typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which can be further treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium .

Industrial Production Methods

化学反应分析

Types of Reactions

4-Bromo-3',4'-(ethylenedioxy)benzophenone can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl or aralkyl halides, and the reactions are typically carried out in the presence of a base such as lithium hydride.

Oxidation and Reduction Reactions: Various oxidizing or reducing agents can be used, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-alkyl or N-aralkyl derivatives .

科学研究应用

4-Bromo-3',4'-(ethylenedioxy)benzophenone has several scientific research applications:

Medicinal Chemistry: The compound and its derivatives have been studied for their potential therapeutic effects, including as cholinesterase enzyme inhibitors for treating Alzheimer’s disease.

Materials Science: The unique structural features of the compound make it a candidate for developing new materials with specific properties.

作用机制

The mechanism of action of 4-Bromo-3',4'-(ethylenedioxy)benzophenone involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

相似化合物的比较

Similar Compounds

- (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone

- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

4-Bromo-3',4'-(ethylenedioxy)benzophenone is unique due to its specific combination of a bromophenyl group and a dihydro-benzodioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

4-Bromo-3',4'-(ethylenedioxy)benzophenone (CAS No. 101018-99-9) is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In a study evaluating various benzophenone derivatives, this compound demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the microbroth dilution method, revealing effective concentrations that inhibit bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Antifungal Activity

In addition to antibacterial effects, the compound has been investigated for antifungal properties. It showed promising results against various fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity was assessed using the disk diffusion method, where zones of inhibition were measured.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 15 |

The antifungal efficacy highlights the potential therapeutic applications of this compound in treating fungal infections.

The biological activity of this compound may be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for microbial survival.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in microbial cells, further contributing to its antimicrobial effects.

Case Studies

A notable case study involved the synthesis of various benzophenone derivatives, including this compound, followed by biological evaluations. The study highlighted its superior activity compared to other derivatives, emphasizing its potential as a scaffold for drug development aimed at combating resistant strains of bacteria and fungi .

属性

IUPAC Name |

(4-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJFGWWIHHLCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143668 | |

| Record name | Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101018-99-9 | |

| Record name | (4-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101018-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101018999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。